molecular formula C11H8BrFN4O B3001228 (3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide CAS No. 1436289-94-9

(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide

Cat. No.: B3001228
CAS No.: 1436289-94-9
M. Wt: 311.114
InChI Key: QRSONGPFJQYYRN-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide ( 1436289-94-9) is a synthetic small molecule with a molecular formula of C11H8BrFN4O and a molecular weight of 311.11 g/mol . This compound features a 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry due to its well-documented role as a bioisostere for amide and ester functional groups . The incorporation of the 1,3,4-oxadiazole ring can enhance a molecule's metabolic stability and influence its electronic distribution and polarity, making it a valuable template in hit-to-lead and lead optimization campaigns . Specifically, 1,3,4-oxadiazole derivatives are frequently explored in oncology research for their ability to inhibit key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . The structural motif of a cyanamide group attached to a halogenated aryl ring is also found in other investigational compounds, such as N-hydroxyamidinium derivatives studied for their inhibition of the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) . This combination of features makes this compound a promising building block for researchers developing novel chemical probes and therapeutic candidates, particularly in the fields of cancer biology and immunology. This product is intended for research purposes only in a controlled laboratory setting.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4O/c1-7-15-16-11(18-7)5-17(6-14)8-2-3-10(13)9(12)4-8/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSONGPFJQYYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C#N)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide, with CAS number 1436289-94-9, is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12_{12}H11_{11}BrF N5_{5}O, with a molecular weight of 311.11 g/mol. Its structure features a brominated aromatic ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various oxadiazole derivatives, including the target compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives with oxadiazole rings demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against these bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25E. coli
This compoundTBDTBD

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under review has shown promising results in inhibiting cancer cell proliferation. For example, related compounds have exhibited IC50_{50} values in the low micromolar range against various cancer cell lines, indicating effective cytotoxicity .

Table 2: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell LineIC50_{50} (μg/mL)
Compound CHCT116 (Colon)1.9
Compound DMCF7 (Breast)2.3
This compoundTBD

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound may demonstrate anti-inflammatory effects. Studies on similar oxadiazole derivatives have indicated significant inhibition of pro-inflammatory cytokines and pathways associated with inflammation . The potential for these compounds to act as COX inhibitors further supports their therapeutic applications.

Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives

CompoundInhibition (%)Target Pathway
Compound E50%COX-1
Compound F60%COX-2
This compoundTBD

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a series of oxadiazole derivatives significantly reduced biofilm formation in Staphylococcus aureus, outperforming standard antibiotics like Ciprofloxacin .
  • Cytotoxicity in Cancer Cells : Another investigation revealed that specific oxadiazole compounds induced apoptosis in cancer cell lines through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine

This compound, listed in the Kanto Reagents catalog (), shares the 5-methyl-1,3,4-oxadiazole core with the target compound but differs in its substituents. Key comparisons include:

Property (3-Bromo-4-fluorophenyl)-[...]cyanamide 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine
Molecular Formula C₁₀H₇BrFN₄O C₁₀H₁₁N₃O
Molecular Weight 298.10 g/mol 189.21 g/mol
Key Functional Groups -NCN-, Br, F, 1,3,4-oxadiazole -NH₂, 1,3,4-oxadiazole
Melting Point Not reported 85.5–87°C
Bioactivity Relevance Cyanamide may act as a pharmacophore Benzylamine group could enhance solubility

Key Differences :

  • The cyanamide group (-NCN-) in the target compound introduces a unique reactive site, absent in the benzylamine analog, which may influence interactions with biological targets like enzymes or receptors.
Pyrazole-Based Analogues (e.g., Compound)

The compound in , -(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, shares structural motifs such as halogen substituents (Cl, CF₃) and a heterocyclic core but differs in the ring system (pyrazole vs. oxadiazole).

Property (3-Bromo-4-fluorophenyl)-[...]cyanamide Pyrazole Compound
Heterocyclic Core 1,3,4-Oxadiazole (electron-withdrawing) Pyrazole (electron-rich)
Halogen Substituents Br, F on phenyl ring Cl on phenyl, CF₃ on pyrazole
Functional Groups Cyanamide, methyl-oxadiazole Sulfanyl (-S-), aldehyde (-CHO)

Key Differences :

  • The pyrazole ring’s electron-rich nature contrasts with the oxadiazole’s electron-withdrawing properties, affecting electronic interactions in drug-receptor binding .
  • The trifluoromethyl (-CF₃) group in ’s compound enhances metabolic stability compared to the target’s bromine and fluorine substituents, which prioritize steric bulk .

Research Findings and Implications

  • Synthetic Accessibility : The 5-methyl-1,3,4-oxadiazole moiety in both the target compound and the benzylamine derivative () is synthetically accessible via cyclization of acyl hydrazides, suggesting scalable production routes .
  • Thermal Stability : The higher molecular weight and halogen content of the target compound likely result in a higher melting point than the benzylamine analog (85.5–87°C), though experimental confirmation is needed.

Q & A

Q. What synthetic strategies are effective for preparing (3-bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Prepare the 5-methyl-1,3,4-oxadiazole core through cyclization of acylhydrazides with appropriate reagents (e.g., POCl₃ for dehydrative cyclization) .
  • Step 2 : Functionalize the oxadiazole ring at the 2-position with a methylene group using alkylation or nucleophilic substitution. Cyanamide introduction may involve coupling with a brominated/fluorinated aryl cyanamide precursor via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., Hunig’s base) .
  • Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography. Confirm regioselectivity using ¹H/¹³C-NMR and HRMS .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C-NMR :
    • The 3-bromo-4-fluorophenyl group shows distinct aromatic protons (δ ~7.2–7.8 ppm) and coupling patterns (e.g., meta-fluorine splitting).
    • The oxadiazole methyl group appears as a singlet (~δ 2.5 ppm).
    • The cyanamide (-NH-C≡N) proton may show broad resonance (~δ 5–6 ppm) depending on tautomerism .
  • IR Spectroscopy : Confirm cyanamide stretching vibrations (~2150 cm⁻¹ for C≡N) and oxadiazole C=N/C-O bands (~1600–1650 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) : Optimize the molecular geometry to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites (e.g., oxadiazole ring vs. cyanamide group) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding (oxadiazole N-atoms) and halogen bonding (bromo/fluoro substituents) .
  • MD Simulations : Assess stability in aqueous or lipid environments (e.g., GROMACS) to inform solubility or membrane permeability .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Disorder Modeling : Use SHELXL to refine disordered atoms (e.g., flexible cyanamide group) by splitting positions and applying occupancy constraints .
  • Twinned Data : For twinned crystals, employ the TWIN/BASF commands in SHELXL and validate with R-factor convergence (<5% difference between R₁ and wR₂) .
  • Anisotropic Refinement : Apply anisotropic displacement parameters (ADPs) for heavy atoms (Br, F) to improve electron density maps .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Modify substituents :
    • Replace bromine with other halogens (Cl, I) to tune lipophilicity and steric effects .
    • Introduce electron-withdrawing groups on the aryl ring to enhance cyanamide stability .
  • Oxadiazole variations : Test 1,2,4-oxadiazole isomers or substitute methyl with bulkier groups (e.g., cyclopropyl) to alter binding pocket interactions .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition or receptor binding assays to correlate structural changes with activity .

Q. What analytical methods quantify degradation products under stressed conditions?

  • Forced Degradation Studies :
    • Hydrolysis : Expose to acidic (HCl) or basic (NaOH) conditions; analyze via LC-MS to identify hydrolyzed cyanamide or oxadiazole ring-opened products.
    • Oxidation : Treat with H₂O₂ or radical initiators; monitor for sulfoxide/sulfone formation or aryl ring hydroxylation .
  • Stability-Indicating HPLC : Develop a gradient method with a C18 column and PDA detection (220–280 nm) to resolve degradation peaks. Validate using spiked impurities .

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